molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No. B044724
Key on ui cas rn: 112575-11-8
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

(6-Bromopyridin-2-yl)acetonitrile (50 mg, 0.25 mmol) was taken up in methanol (2 mL) and 1 N aqueous sodium hydroxide (2 ml, 2 mmol) was added. The reaction was heated to 80° C. overnight. Upon completion, the reaction was cooled to ambient temperature, diluted with ethyl acetate (15 mL) and water (15 mL), and the layers were separated. The aqueous layer was acidified with 2N aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]#N)[CH:5]=[CH:4][CH:3]=1.[OH-:11].[Na+].C[OH:14]>C(OCC)(=O)C.O>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([OH:14])=[O:11])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)CC#N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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